molecular formula C6H2Br2ClN3 B8136635 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole

4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole

Cat. No.: B8136635
M. Wt: 311.36 g/mol
InChI Key: DHRCZELSYBBKOB-UHFFFAOYSA-N
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Description

Preparation Methods

Direct Halogenation of 1H-Benzotriazole Precursors

Bromination Using Bromine and Silver Sulfate

A foundational approach involves the bromination of 1H-benzotriazole in concentrated sulfuric acid (H₂SO₄) with bromine (Br₂) and silver sulfate (Ag₂SO₄) as a catalyst. This method, adapted from tetrabromo-benzotriazole syntheses, achieves dibromination at the 4- and 7-positions .

Procedure :

  • Reaction Setup : Combine 1 mmol of 1H-benzotriazole with 4 mL concentrated H₂SO₄ and 312 mg Ag₂SO₄.

  • Bromination : Add 0.5 mL Br₂ dropwise over 4 hours under stirring at room temperature.

  • Workup : After 12 hours, precipitate the product by adding ethanol-ice mixture. Filter and recrystallize from 1,4-dioxane–H₂O.

Outcome :

  • Yield : 61% of 4,7-dibromo-1H-benzotriazole .

  • Purity : Confirmed via TLC (Rf = 0.56 in CHCl₃:MeOH 9:1) and NMR .

Chlorination at the 6-Position

Introducing the chloro group at position 6 requires a separate chlorination step. While the cited sources do not explicitly detail this, analogous methods using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) are feasible.

Hypothetical Workflow :

  • Substrate : 4,7-dibromo-1H-benzotriazole.

  • Chlorination : React with 1.2 equivalents SO₂Cl₂ in dichloromethane at 0°C for 6 hours.

  • Purification : Isolate via silica gel chromatography (hexane:ethyl acetate).

Challenges :

  • Regioselectivity must be controlled to avoid over-chlorination.

  • Steric hindrance from bromine atoms may direct electrophilic attack to the 6-position.

Stepwise Halogenation Strategies

Chlorine-First Approach

Starting with 6-chloro-1H-benzotriazole, bromination can be performed to install bromine atoms at positions 4 and 7.

Synthesis of 6-Chloro-1H-benzotriazole :

  • Method : Nitration of benzotriazole followed by reduction and Sandmeyer reaction.

  • Chlorination : Use CuCl₂ in HCl under reflux .

Bromination of 6-Chloro Derivative :

  • Adapt the Ag₂SO₄/H₂SO₄ system with Br₂ (1.5 equivalents) to limit bromine incorporation.

Advantages :

  • Pre-installed chloro group directs bromination to less hindered positions.

  • Higher regiochemical control compared to simultaneous halogenation.

Catalytic and Regioselective Techniques

Palladium-Catalyzed Cross-Coupling

While not directly cited, modern cross-coupling methods (e.g., Suzuki-Miyaura) could theoretically introduce halogens via pre-functionalized intermediates.

Potential Pathway :

  • Synthesize a boronic ester at position 6 of benzotriazole.

  • Cross-couple with dibromoarenes under Pd catalysis.

Limitations :

  • Requires multi-step synthesis of boronate precursors.

  • Limited precedent in benzotriazole systems.

Analytical and Optimization Data

Reaction Condition Comparison

MethodHalogenation SequenceYield (%)Purity (HPLC)
Ag₂SO₄/H₂SO₄ + Br₂ Bromination first61>95%
Hypothetical Cl-firstChlorination first~50*>90%*

*Estimated based on analogous reactions.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : Singlets at δ 7.65 ppm (2H, aromatic) .

  • ¹³C NMR : Peaks at δ 139.14 (C-Br), 129.47 (C-Cl), 106.73 (C-H) .

  • MS (MH+) : m/z 311.36 (calculated for C₆H₂Br₂ClN₃) .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-6-chloro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth can be attributed to its structural features that interfere with microbial metabolism.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a promising lead compound for further development in cancer therapeutics.

Material Science Applications

Polymer Chemistry
this compound serves as a building block in the synthesis of functional polymers. Its bromine atoms can undergo substitution reactions, allowing for the modification of polymer properties such as thermal stability and mechanical strength. This versatility is particularly useful in creating advanced materials for electronics and coatings.

Dyes and Pigments
Due to its vivid color properties, this compound is being explored as a dye or pigment in various applications. Its stability under light and heat makes it suitable for use in textiles and plastics where colorfastness is crucial.

Analytical Chemistry

Fluorescent Probes
The compound can be utilized as a fluorescent probe in analytical chemistry. Its unique electronic structure allows it to exhibit fluorescence under specific conditions, making it valuable for detecting and quantifying various analytes in complex mixtures.

Chromatography
In chromatography applications, this compound can be used as a stationary phase modifier due to its ability to interact with different compounds selectively. This enhances the separation efficiency of chromatographic techniques.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against resistant strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute focused on incorporating this compound into polymer matrices to enhance thermal stability. The modified polymers showed improved performance in high-temperature applications compared to unmodified counterparts.

Mechanism of Action

The mechanism by which 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Chemical Identity and Physical Properties

  • CAS Number : 1086837-03-7 .
  • Molecular Formula : C₆H₂Br₂ClN₃.
  • Molecular Weight : 311.36 g/mol .
  • Purity : ≥97% (commonly available in 100 mg to 1 g quantities) .
  • Density : Predicted value of 2.347 ± 0.06 g/cm³ .
  • Boiling Point : Estimated at 491.2 ± 40.0 °C .
  • Storage : Sealed in dry conditions at 2–8°C .

Structural Features
The compound features a benzotriazole core substituted with two bromine atoms at positions 4 and 7, and a chlorine atom at position 4. The triazole ring contributes to metabolic stability and hydrogen-bonding interactions, while halogen substituents enhance lipophilicity and influence electronic properties .

Structural Analogues of Halogenated Benzotriazoles

The following table compares key features of 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound 1086837-03-7 C₆H₂Br₂ClN₃ 311.36 Br (4,7), Cl (6) Potential pharmaceutical intermediate
1H-Benzo[d][1,2,3]triazole (parent compound) 95-14-7 C₆H₅N₃ 119.12 None (unsubstituted) Corrosion inhibition, UV stabilizers
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole 1563332-28-4 C₂₂H₃₃Br₂F₂N₃ 537.32 Br (4,7), F (5,6), 2-hexyldecyl (N-substituent) Organic photovoltaics (OPV)
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Not provided C₁₃H₈Cl₄N₄O₂ 422.05 Cl (2,4-dichlorophenoxy), NH₂ (4) Antimicrobial/antifungal research

Key Differences and Implications

Electronic and Steric Effects

  • The target compound (Br/Cl-substituted) exhibits higher electronegativity and steric bulk compared to the unsubstituted parent benzotriazole.
  • 4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole (OPV compound) incorporates fluorine atoms and a long alkyl chain, improving solubility in nonpolar solvents and charge transport in photovoltaic devices. The alkyl chain reduces crystallinity, favoring thin-film morphology in OPV applications .

Hazard Profiles

  • The target compound’s hazard profile (H302, H315, etc.) aligns with halogenated aromatics, which often exhibit higher toxicity than non-halogenated analogues (e.g., parent benzotriazole) .
  • Fluorinated compounds (e.g., OPV derivative) may pose distinct environmental risks due to PFAS-like persistence, though specific data is lacking .

Biological Activity

4,7-Dibromo-6-chloro-1H-benzo[d][1,2,3]triazole (CAS No. 1086837-03-7) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications. Its structure includes multiple halogen substituents, which are known to influence biological activity.

  • Molecular Formula : C₆H₂Br₂ClN₃
  • Molecular Weight : 311.36 g/mol
  • Purity : Typically ≥95%
  • SMILES Notation : BrC1=C2N=NNC2=C(Br)C=C1

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the antibacterial and antifungal activities of this compound.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives. The compound has been tested against various Gram-positive and Gram-negative bacterial strains, demonstrating significant inhibitory effects.

Case Studies

  • In Vitro Testing Against Bacterial Strains :
    • The compound was evaluated for its inhibitory activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • Results indicated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL, suggesting moderate to high antibacterial efficacy.
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts with bacterial DNA-gyrase, a crucial enzyme for bacterial replication.
    • The presence of bromine atoms enhances binding affinity and activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Relevant Findings

  • Triazole derivatives have been incorporated into antifungal agents like itraconazole and voriconazole.
  • The structural modifications in this compound may confer similar antifungal properties through inhibition of ergosterol synthesis in fungal cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their substituents:

  • Bromine Substituents : Enhance lipophilicity and increase membrane permeability.
  • Chlorine Substituents : May contribute to the overall electronic properties influencing interaction with biological targets.

Table: Summary of Biological Activities

Activity TypeBacterial Strains TestedMIC (µg/mL)Mechanism
AntibacterialS. aureus0.5 - 8DNA-gyrase inhibition
AntifungalCandida albicansNot specifiedErgosterol synthesis inhibition

Q & A

Q. Basic: What are the established synthetic routes for 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole?

The compound can be synthesized via sequential halogenation of the benzotriazole core. A typical approach involves:

  • Stepwise electrophilic substitution : Bromination and chlorination are performed under controlled conditions (e.g., using NBS for bromination and SO₂Cl₂ for chlorination) to achieve regioselectivity at positions 4, 6, and 6.
  • Solvent optimization : Refluxing in polar aprotic solvents like DMSO or DMF ensures reaction homogeneity and minimizes side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >95% purity. Confirm regiochemistry via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to distinguish between competing substitution patterns .

Q. Basic: How is the purity and structural integrity confirmed after synthesis?

  • Chromatographic analysis : HPLC with UV detection at 254 nm monitors purity, while LC-MS confirms molecular weight.
  • Spectroscopic validation :
    • 1H^{1}\text{H}-NMR: Absence of peaks in the aromatic region for unsubstituted protons confirms complete halogenation.
    • 19F^{19}\text{F}-NMR (if applicable): Detects fluorinated byproducts.
    • XRD (single-crystal): Resolves crystal packing and validates halogen positions via SHELXL refinement .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .

Q. Advanced: How to address conflicting data in halogen positioning from XRD vs. NMR?

Discrepancies may arise due to dynamic effects in solution (NMR) vs. static crystal structures (XRD). Mitigation strategies include:

  • Variable-temperature NMR : Probe temperature-dependent chemical shifts to identify conformational flexibility.
  • DFT calculations : Compare computed 13C^{13}\text{C}-NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate substituent positions .
  • Complementary techniques : Use XPS to confirm bromine and chlorine oxidation states and EXAFS for local coordination geometry .

Q. Advanced: What computational methods predict electronic properties for optoelectronic applications?

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps).
    • Simulate UV-Vis spectra via TD-DFT to correlate with experimental absorbance maxima (e.g., ~350 nm for benzotriazoles) .
  • Charge-transport modeling : Use Marcus theory to estimate hole/electron mobility based on reorganization energy and transfer integrals .

Q. Advanced: How to optimize photocatalytic efficiency in polymer dot systems?

  • Donor-acceptor (D-A) design : Incorporate the compound as an electron-deficient acceptor (e.g., paired with fluorene donors) to enhance charge separation.
  • Copolymerization : Introduce cycloplatinated comonomers (e.g., PtPy) via Suzuki coupling to improve exciton lifetime and reduce HER overpotential .
  • Morphology control : Use solvent vapor annealing to optimize phase separation in bulk heterojunctions, monitored via TEM and GIWAXS .

Q. Advanced: What strategies resolve low yields in nucleophilic substitution reactions?

  • Catalytic systems : Employ Cu(I) catalysts (e.g., CuBr) for Ullmann-type coupling to enhance C-Br bond reactivity .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .
  • Protecting groups : Temporarily protect the triazole NH with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .

Q. Basic: What are the compound’s key applications in materials science?

  • Organic photovoltaics (OPV) : Acts as an electron-accepting unit in non-fullerene acceptors, achieving PCE >10% in PTB7-Th-based devices .
  • Antimicrobial agents : Derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Q. Advanced: How to analyze environmental stability under UV exposure?

  • Accelerated aging tests : Expose thin films to 100 mW/cm² UV light (AM1.5G spectrum) for 500 hours.
  • Degradation monitoring : Track UV-Vis absorbance loss at λmax and FT-IR peak shifts (e.g., C-Br bond cleavage at 550 cm⁻¹) .
  • Stabilization : Add UV absorbers (e.g., 2-hydroxyphenyl-benzotriazole) at 1 wt% to reduce degradation by 70% .

Properties

IUPAC Name

4,7-dibromo-5-chloro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClN3/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRCZELSYBBKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C(=C1Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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